molecular formula C16H26O4Zn B15341525 Zinc 6-methyl-2,4-heptanedionate CAS No. 14263-15-1

Zinc 6-methyl-2,4-heptanedionate

Cat. No.: B15341525
CAS No.: 14263-15-1
M. Wt: 347.8 g/mol
InChI Key: MZGOOIFVWFMSJZ-ZFRXQFBVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc 6-methyl-2,4-heptanedionate, also known as this compound, is a coordination complex of zinc with the organic ligand 6-methyl-2,4-heptanedione. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and versatility.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: this compound can be synthesized by reacting zinc chloride with 6-methyl-2,4-heptanedione in an appropriate solvent, such as methanol or ethanol, under reflux conditions.

  • Hydrothermal Synthesis: Another method involves the hydrothermal reaction of zinc oxide with 6-methyl-2,4-heptanedione in a sealed autoclave at elevated temperatures and pressures.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form zinc oxide or other oxidized zinc species.

  • Reduction: Reduction reactions can lead to the formation of zinc metal or other reduced zinc compounds.

  • Substitution Reactions: The ligand can be substituted with other organic or inorganic ligands to form new coordination complexes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and oxygen.

  • Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are used.

  • Substitution: Various ligands and solvents are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Zinc oxide, zinc hydroxide, and other zinc salts.

  • Reduction: Zinc metal, zinc hydride, and other reduced zinc species.

  • Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Chemistry: Zinc 6-methyl-2,4-heptanedionate is used as a precursor for the synthesis of other zinc compounds and coordination complexes. It is also employed in the study of zinc chemistry and its reactions.

Biology: The compound is used in biological research to study the role of zinc in biological systems and its interactions with biomolecules.

Industry: In the industrial sector, this compound is used in the production of catalysts, pigments, and other materials that require zinc.

Mechanism of Action

The mechanism by which Zinc 6-methyl-2,4-heptanedionate exerts its effects depends on its specific application. In catalysis, it may act as a Lewis acid, facilitating reactions by coordinating to substrates. In biological systems, it may interact with enzymes or other biomolecules to modulate their activity.

Molecular Targets and Pathways Involved:

  • In catalysis, the molecular target is often the substrate undergoing the reaction.

  • In biological systems, the targets can include enzymes, proteins, and nucleic acids.

Comparison with Similar Compounds

  • Zinc acetylacetonate

  • Zinc butyrate

  • Zinc propionate

Comparison: Zinc 6-methyl-2,4-heptanedionate is unique due to its specific ligand structure, which can influence its reactivity and applications compared to other zinc compounds. Its methyl group provides additional steric hindrance and electronic effects that can affect its behavior in chemical reactions and biological systems.

Properties

CAS No.

14263-15-1

Molecular Formula

C16H26O4Zn

Molecular Weight

347.8 g/mol

IUPAC Name

zinc;(Z)-6-methyl-2-oxohept-3-en-4-olate

InChI

InChI=1S/2C8H14O2.Zn/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2/b2*8-5-;

InChI Key

MZGOOIFVWFMSJZ-ZFRXQFBVSA-L

Isomeric SMILES

CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Zn+2]

Canonical SMILES

CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.